![molecular formula C26H24N2S2 B14199564 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline CAS No. 919285-24-8](/img/structure/B14199564.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes biphenyl and dianiline groups connected by methylenesulfanediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline typically involves the reaction of biphenyl derivatives with appropriate sulfanediyl and aniline precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. The reaction is usually carried out under inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]dianiline
- 4,4’-Bis(4-aminophenoxy)biphenyl
- 4,4’-Diaminodiphenylmethane
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is unique due to its methylenesulfanediyl linkages, which impart distinct chemical and physical properties. These linkages can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
919285-24-8 |
|---|---|
Molekularformel |
C26H24N2S2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-[[4-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C26H24N2S2/c27-23-5-1-3-7-25(23)29-17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30-26-8-4-2-6-24(26)28/h1-16H,17-18,27-28H2 |
InChI-Schlüssel |
ZOWZWWNBLDIGJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC=C(C=C3)CSC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
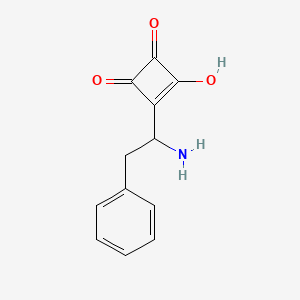
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
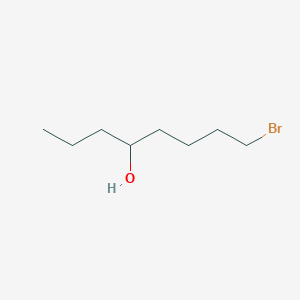
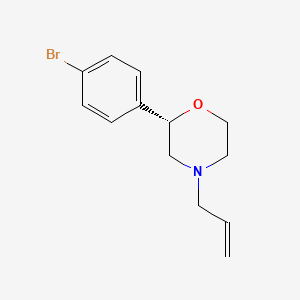
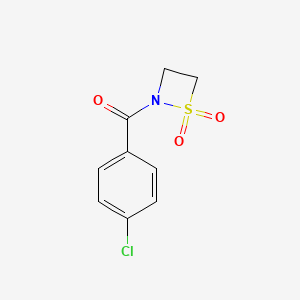
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
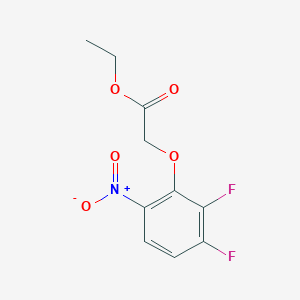
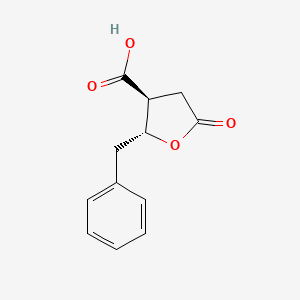
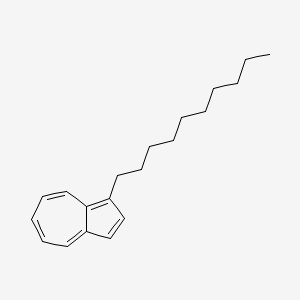
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)

